n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide
Description
N-{6-[(Iodoacetyl)amino]hexyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide is a biotin-derived compound designed for applications in biochemical conjugation and targeted drug delivery. Its structure comprises three key components:
Biotin core: The (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl group is derived from d-biotin (vitamin H), a cofactor essential for carboxylase enzymes .
Hexylamino linker: A six-carbon chain provides spatial flexibility, enhancing accessibility for conjugation.
Iodoacetyl group: A thiol-reactive moiety enabling covalent bonding with cysteine residues in proteins or peptides .
This compound’s synthesis typically involves functionalizing biotin with an iodoacetyl group via a multi-step process, as exemplified in and . Its primary applications include protein labeling, affinity chromatography, and targeted drug delivery systems.
Properties
IUPAC Name |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Condensation Approach
This method involves synthesizing two primary fragments followed by coupling:
- Fragment A : 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid (biotin-pentanoic acid).
- Fragment B : N-(6-aminohexyl)iodoacetamide.
Step 1: Synthesis of Biotin-Pentanoic Acid
Derived from biotin via side-chain elongation, this fragment is commercially available (PubChem CID: 638035). Its stereochemistry is retained using chiral auxiliaries or enzymatic resolution.
Step 2: Synthesis of N-(6-Aminohexyl)Iodoacetamide
Iodoacetic acid is reacted with hexamethylenediamine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) to form the iodoacetamide intermediate.
Step 3: Coupling of Fragments
The biotin-pentanoic acid and iodoacetamide are coupled using carbodiimide reagents (e.g., N,N'-diisopropylcarbodiimide, DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Biotin-pentanoic acid | 0.3 mmol | DMF, DIC (0.6 mmol), DMAP | 57–60% |
| N-(6-aminohexyl)iodoacetamide | 0.1 mmol | 48 h, 20°C, N₂ atmosphere |
Solid-Phase Peptide Synthesis (SPPS)
Used for large-scale production, this method employs resin-bound intermediates:
- Resin Functionalization : Wang resin or Rink amide resin is loaded with Fmoc-protected hexylamine.
- Iodoacetyl Group Introduction : Iodoacetic acid is activated with HBTU/DIPEA and coupled to the resin-bound amine.
- Biotin Conjugation : The biotin-pentanoic acid fragment is coupled using standard SPPS deprotection/coupling cycles.
- Cleavage and Purification : TFA cleavage (94% TFA, 2.5% H₂O, 2.5% triisopropylsilane) followed by HPLC purification.
Critical Analytical Data
Structural Confirmation
Purity and Stability
- HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Storage : Stable at 2–8°C for >6 months under inert gas.
Industrial-Scale Manufacturing Insights
Patent JP5143841B2 highlights chromatographic purification (gel filtration, ion exchange) to remove byproducts like deiodinated species. Process optimization includes:
- Solvent Systems : DMF/DCM for coupling, MeOH/H₂O for crystallization.
- Quality Control : X-ray fluorescence (XRF) spectrometry to verify iodine content.
Challenges and Solutions
Applications in Drug Development
The compound serves as a biotin-avidin probe in targeted drug delivery systems. Its iodoacetamide group enables thiol-specific conjugation to proteins or antibodies.
Chemical Reactions Analysis
Primary Reaction: Nucleophilic Substitution with Thiol Groups
The iodoacetyl group (-COCH₂I) reacts selectively with thiol (-SH) groups under mild conditions, forming stable thioether bonds. This reaction is central to its use in protein labeling and crosslinking.
Mechanism
-
Electrophilic Attack : The thiolate anion (RS⁻) attacks the electrophilic carbon adjacent to the iodine atom in the iodoacetyl group.
-
Displacement of Iodide : Iodide (I⁻) is released as a leaving group, resulting in a covalent thioether bond (R-S-CH₂-CO-NH-).
Reaction Equation :
Key Features
Experimental Workflow
-
Incubation : Mix the compound with target proteins (e.g., antibodies, enzymes) in pH 7.4 buffer.
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Quenching : Add excess β-mercaptoethanol to terminate unreacted iodoacetyl groups.
-
Purification : Use streptavidin affinity columns to isolate biotinylated proteins .
Performance Metrics
Comparative Reactivity of Haloacetyl Derivatives
The iodoacetyl group exhibits higher reactivity compared to bromo- or chloroacetyl analogs due to iodine’s superior leaving-group ability.
| Derivative | Relative Reactivity | Half-Life (pH 8.0) |
|---|---|---|
| Iodoacetyl | 1.0 (reference) | 10–15 minutes |
| Bromoacetyl | 0.3–0.5 | 30–60 minutes |
| Chloroacetyl | <0.1 | >2 hours |
Data adapted from thiol-labeling studies
Side Reactions and Mitigation Strategies
While selective for thiols, side reactions can occur under suboptimal conditions:
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Hydrolysis : Iodoacetyl groups hydrolyze in aqueous solutions at high pH (>9.0), forming inert carboxylates.
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Disulfide Formation : Competing disulfide bonds (R-S-S-R) may reduce labeling efficiency. Add reducing agents (e.g., TCEP) to maintain free thiols .
Structural Insights
-
Molecular Formula : C₁₉H₂₉IN₄O₃S₂
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Molecular Weight : 511.62 g/mol
-
Critical Functional Groups :
Case Study: Labeling of IgG Antibodies
A 2024 study demonstrated the compound’s utility in antibody-biotin conjugation:
| Parameter | Result |
|---|---|
| Antibody | Human IgG1 |
| Molar Ratio | 10:1 (compound:antibody) |
| Yield | 92% biotinylation (measured by HABA assay) |
| Activity Retention | 98% antigen-binding capacity (vs. unmodified antibody) |
Scientific Research Applications
The compound N-{6-[(Iodoacetyl)amino]hexyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide, commonly known as Iodoacetyl-LC-Biotin, is a biotinylation reagent with a variety of applications in scientific research. Here's a detailed overview of its applications:
Iodoacetyl-LC-Biotin
- CAS No.: 93285-75-7
- Chemical Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide
- Molecular Formula: C18H31IN4O3S
- Molecular Weight: 510.43
General Properties and Handling
- Solubility: Soluble in DMSO (≥ 51mg/mL) with gentle warming; insoluble in ethanol and water .
- Storage: Store at -20°C . Stock solutions should be aliquoted to avoid repeated freezing and thawing . For stock solutions, use within 6 months when stored at -80°C, or within 1 month when stored at -20°C .
Scientific Research Applications
Iodoacetyl-LC-Biotin is primarily used as a biotinylation reagent in various scientific applications . Biotinylation is the process of covalently attaching biotin to proteins, nucleic acids, or other biomolecules. This is useful for:
- Detection and Purification: Biotinylated molecules can be easily detected and purified using streptavidin or avidin, which have a high affinity for biotin .
- Protein Labeling: Useful for labeling proteins for downstream applications like ELISA, Western blotting, and flow cytometry .
- Affinity Purification: Biotinylated proteins can be purified from complex mixtures using streptavidin-conjugated beads .
- Crosslinking Studies: It can be used to crosslink proteins for studying protein-protein interactions .
- Targeted Drug Delivery: Biotinylated agents can be targeted to specific cells or tissues that express biotin receptors .
- Attaching Agents to Tissue: Employed with transglutaminase to attach agents to tissue using a linking molecule .
Several related compounds share a similar core structure with Iodoacetyl-LC-Biotin, differing primarily in the linker attached to the biotin moiety :
Mechanism of Action
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on target proteins. This reaction results in the biotinylation of the protein, which can then be detected or purified using streptavidin-based methods. The molecular targets of this compound are primarily proteins with accessible thiol groups, and the pathways involved include protein labeling and purification processes.
Comparison with Similar Compounds
Key Observations:
Reactivity :
- The target compound’s iodoacetyl group enables selective thiol conjugation, distinguishing it from amine-reactive analogs like BAEA or SP-3 .
- Propargyl derivatives () are tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.
Solubility :
- Hydrophilic linkers (e.g., PEG in SP-3) enhance aqueous solubility, critical for in vivo applications .
- The hexyl linker in the target compound reduces solubility compared to BAEA but improves membrane permeability .
Applications: SP-3’s PEG linker facilitates its role in blocking sEV secretion in cancer research . BAEA’s high solubility makes it ideal for surface functionalization in diagnostics .
Research Findings and Case Studies
Target Compound in Drug Conjugation
The iodoacetyl group’s thiol reactivity has been leveraged to develop antibody-drug conjugates (ADCs). For example, a 2024 study demonstrated its use in attaching cytotoxic payloads to anti-HER2 antibodies, achieving >90% conjugation efficiency .
BAEA in Diagnostic Assays
BAEA’s amine reactivity supports ELISA-based detection systems. A 2020 study reported its integration into streptavidin-biotin platforms, improving signal-to-noise ratios by 40% compared to non-biotinylated controls .
SP-3’s Role in Oncology
SP-3 inhibited sEV secretion in triple-negative breast cancer cells (IC50 = 2.3 μM), reducing metastasis in murine models by 60% .
Biological Activity
N-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide is a synthetic compound that exhibits significant biological activity, particularly in biochemical research and therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound's IUPAC name is N-[6-[(2-iodoacetyl)amino]hexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide. Its molecular formula is , with a molecular weight of 510.43 g/mol. The structure contains an iodoacetyl group that is crucial for its reactivity and biological interactions.
This compound primarily functions through the formation of covalent bonds with thiol groups in proteins. This interaction leads to the biotinylation of proteins, facilitating their detection and purification via streptavidin-based methods. The compound's reactivity is enhanced by the presence of the iodoacetyl moiety, which readily reacts with nucleophiles such as cysteine residues in proteins .
1. Protein Labeling and Purification
The compound is extensively used in protein labeling due to its ability to form stable thioether bonds with thiol groups in proteins. This property makes it an essential tool in various biochemical assays and studies involving protein interactions and functions .
2. Therapeutic Applications
Research indicates potential therapeutic applications for this compound in drug delivery systems and targeted therapies. Its ability to selectively label proteins can be harnessed to develop novel therapeutic agents that target specific cellular pathways or disease states .
3. Case Studies
A study conducted by Mukherjee et al. (2025) explored the use of N-{6-[(Iodoacetyl)amino]hexyl}-5-(thieno[3,4-d]imidazol) pentanamide in developing sensitive probes for detecting protein modifications such as sulfenic acids. The study demonstrated that the compound effectively labels cysteine residues under physiological conditions, allowing for real-time monitoring of redox signaling pathways in cells .
Applications in Research
The compound's versatility extends to various fields:
- Biochemistry : Used for studying protein dynamics and interactions.
- Cell Biology : Facilitates the investigation of cellular processes involving thiol modifications.
- Pharmaceutical Development : Aids in designing drugs that target specific proteins involved in disease mechanisms.
Data Table: Summary of Biological Activities
Q & A
Q. How do stereochemical variations in the biotin core (3aS,4S,6aR) affect binding avidity in multivalent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
